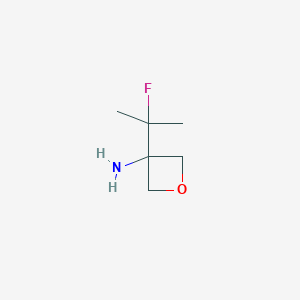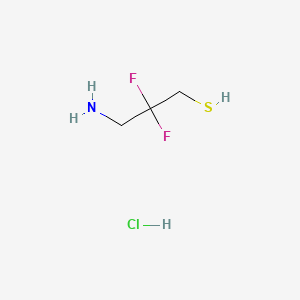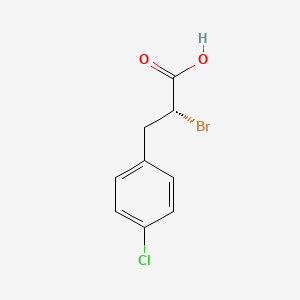
methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, with a methyl ester and hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-methylimidazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 1-methylimidazole-5-carboxylate.
Oxidation: Formation of imidazole N-oxides.
科学的研究の応用
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and carboxylate group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity .
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Methylimidazole: Lacks both the bromine atom and carboxylate group, significantly altering its chemical properties.
Uniqueness
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct reactivity and versatility in synthetic and biological applications. This combination allows for a wide range of chemical transformations and potential biological activities .
特性
分子式 |
C5H6BrClN2O2 |
|---|---|
分子量 |
241.47 g/mol |
IUPAC名 |
methyl 2-bromo-1H-imidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2.ClH/c1-10-4(9)3-2-7-5(6)8-3;/h2H,1H3,(H,7,8);1H |
InChIキー |
VRQTVZZOBJBTOM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(N1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)

![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
